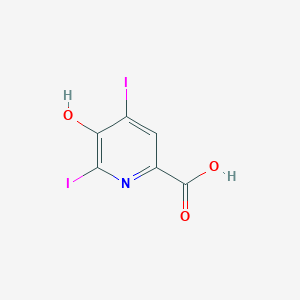

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCZHDYUAUBOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)I)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484417 | |

| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-71-4 | |

| Record name | 5-Hydroxy-4,6-diiodo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60728-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, a halogenated pyridine derivative with potential applications in medicinal and materials chemistry. While direct literature on this specific molecule is sparse, this guide synthesizes information on its core components—the pyridine-2-carboxylic acid scaffold, the hydroxyl group, and iodine substituents—to project its chemical behavior, properties, and potential synthetic pathways. We will delve into the strategic synthesis of the precursor, 5-hydroxypyridine-2-carboxylic acid, and explore established methodologies for the regioselective iodination of such activated pyridine rings. Furthermore, this guide will discuss the anticipated physicochemical properties, spectroscopic signatures, and the potential biological significance of this class of compounds, drawing on established knowledge of similar structures in drug discovery and development.

Introduction: The Pyridine Carboxylic Acid Scaffold in Drug Discovery

Pyridine and its derivatives are fundamental building blocks in modern medicinal chemistry, with the pyridine ring being a prominent feature in numerous FDA-approved drugs.[1][2] The nitrogen atom in the aromatic ring imparts unique properties, including the ability to form hydrogen bonds and act as a basic center, which can be crucial for target engagement and pharmacokinetic profiles.[3] When functionalized with a carboxylic acid, the resulting pyridine carboxylic acid scaffold offers an additional site for interaction, often mimicking the carboxylate groups of amino acids or acting as a metal chelator.[3][4] The specific positioning of the carboxylic acid at the 2-position, as in picolinic acid derivatives, can influence the molecule's chelating ability and its overall electronic and steric profile.[5]

The introduction of hydroxyl and iodo substituents onto this core structure is expected to further modulate its properties. A hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target binding. Iodine, a heavy halogen, can participate in halogen bonding, increase lipophilicity, and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[6] This guide will, therefore, explore the synthesis and anticipated properties of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid as a representative of this promising, yet underexplored, class of molecules.

Synthesis Strategies

The synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid can be logically approached in a two-stage process: first, the synthesis of the 5-hydroxypyridine-2-carboxylic acid precursor, followed by the di-iodination of the pyridine ring.

Synthesis of 5-Hydroxypyridine-2-carboxylic Acid

Several synthetic routes to 5-hydroxypyridine-2-carboxylic acid have been reported. A common strategy involves the oxidation of a corresponding methyl- or other alkyl-substituted pyridine. For instance, 5-(benzyloxy)-2-methylpyridine can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 5-(benzyloxy)pyridine-2-carboxylic acid. Subsequent debenzylation under acidic or oxidative conditions would yield the desired 5-hydroxy-pyridine-2-carboxylic acid.[7]

Another approach involves the hydrolysis of a corresponding ester, such as methyl 5-hydroxypyridine-2-carboxylate, which can be prepared by the hydrogenation of methyl 5-benzyloxy-2-pyridinecarboxylate.[7][8]

Experimental Protocol: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid via Oxidation and Debenzylation

-

Oxidation of 5-(benzyloxy)-2-methylpyridine:

-

Dissolve 5-(benzyloxy)-2-methylpyridine in an appropriate solvent, such as a mixture of t-butanol and water.

-

Heat the solution to 70-90°C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.

-

Continue heating and stirring until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the hot reaction mixture to remove the manganese dioxide byproduct.

-

Cool the filtrate and acidify to a pH of 3-4 with hydrochloric acid to precipitate the 5-(benzyloxy)pyridine-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.[7]

-

-

Debenzylation to 5-Hydroxypyridine-2-carboxylic Acid:

-

The benzyloxy group can be cleaved under various conditions, including catalytic hydrogenation or by using strong acids. For hydrogenation, dissolve the 5-(benzyloxy)pyridine-2-carboxylic acid in a suitable solvent like ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to yield 5-hydroxypyridine-2-carboxylic acid.

-

Iodination of 5-Hydroxypyridine-2-carboxylic Acid

The iodination of hydroxypyridines is a well-established transformation. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 5-hydroxypyridine-2-carboxylic acid, the positions ortho (4 and 6) to the hydroxyl group are activated.

A one-pot, high-yielding iodination of hydroxypyridines using mild conditions has been described, which would be suitable for the synthesis of the target molecule.[9][10] This method avoids the need for chromatographic purification. Another effective method involves the use of a metal iodide and a metal hypochlorite in an aqueous solution, which can also be performed in the presence of an alcohol to improve selectivity and yield.[11] The in-situ generation of iodine from sodium iodide using a mixture of sodium chlorite and sodium hypochlorite is another efficient method.[12]

Given the activating nature of the hydroxyl group, di-iodination at positions 4 and 6 is expected to be facile.

Experimental Protocol: Di-iodination of 5-Hydroxypyridine-2-carboxylic Acid

-

Dissolve 5-hydroxypyridine-2-carboxylic acid in an aqueous alkaline solution (e.g., dilute NaOH).

-

Add a solution of iodine (I₂) in aqueous potassium iodide (KI) dropwise with stirring. The reaction can be monitored by TLC.

-

Given the activating nature of the hydroxyl group, the reaction is expected to proceed at room temperature.

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the di-iodinated product.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Physicochemical Properties

The physicochemical properties of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₃I₂NO₃ | Based on the chemical structure. |

| Molecular Weight | 390.90 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Likely a crystalline solid | Similar pyridine carboxylic acids are solids at room temperature.[13] |

| Melting Point | Expected to be high (>200 °C) | The parent compound, 5-hydroxypyridine-2-carboxylic acid, has a melting point of 260-264 °C.[13] The introduction of heavy iodine atoms and potential for strong intermolecular interactions would likely increase the melting point. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar di-iodo-substituted ring will decrease aqueous solubility.[14] It is expected to be soluble in solvents like DMSO, DMF, and hot alcohols.[15][16] |

| Acidity (pKa) | Expected to be a weak acid | The carboxylic acid group is the primary acidic site. The electron-withdrawing nature of the iodine atoms may slightly increase the acidity compared to the non-iodinated parent compound. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid would rely on standard spectroscopic techniques.

-

¹H NMR: A single proton signal would be expected in the aromatic region, corresponding to the proton at the 3-position of the pyridine ring. The chemical shift of this proton would be influenced by the adjacent carboxylic acid and the overall electron-deficient nature of the ring. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: Six distinct carbon signals would be anticipated. The signals for the carbons bearing the iodine atoms (C4 and C6) would likely appear at higher field (lower ppm) compared to the corresponding carbons in the non-iodinated precursor due to the heavy atom effect. The chemical shifts of the other carbons would be influenced by the electronic effects of the substituents.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹), and C-I stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, its structural motifs are present in molecules with a wide range of biological functions.

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[1][3] The chelating ability of the 2-carboxylic acid and the potential for the hydroxyl and iodo groups to interact with active site residues could make this compound a candidate for screening against various enzymatic targets.

-

Antimicrobial and Anticancer Agents: Many pyridine derivatives exhibit antimicrobial and anticancer properties.[4][17] The lipophilicity imparted by the iodine atoms could enhance cell membrane permeability, a desirable trait for certain drug candidates.

-

Agrochemicals: 5-Hydroxypyridine-2-carboxylic acid is a known intermediate in the synthesis of herbicides and fungicides.[16][18] The introduction of iodine atoms could modulate the biological activity and spectrum of these agrochemicals.

-

Radiolabeling: The presence of iodine allows for the potential synthesis of radiolabeled analogues (e.g., with ¹²⁵I or ¹³¹I) for use in medical imaging and radiotherapy.[11]

Safety and Handling

Detailed toxicological data for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is not available. However, based on its parent compound, 5-hydroxypyridine-2-carboxylic acid, it should be handled with care. The parent compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid represents an intriguing, albeit underexplored, chemical entity. By understanding the chemistry of its constituent parts, we can confidently propose viable synthetic routes and predict its key physicochemical and spectroscopic properties. The combination of a pyridine carboxylic acid scaffold with hydroxyl and iodo substituents suggests a molecule with significant potential in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis and evaluation of this and related compounds, encouraging further exploration into its properties and applications.

References

- Benchchem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.

- Maloney, K. M., et al. (2009).

- Sigma-Aldrich. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5.

- ChemicalBook. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis.

- Broekman, F. W. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. SciSpace.

- Home Sunshine Pharma. 5-hydroxypyridine-2-carboxylic acid cas 15069-92-8.

- Google Patents.

- ChemicalBook. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8.

- Maloney, K. M., et al. (2009).

- Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.

- Chem-Impex. 5-Hydroxy-pyridine-2-carboxylic acid.

- PrepChem.com. Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester.

- ChemicalBook. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.

- ACS Publications. (2001). Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. Journal of Medicinal Chemistry.

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.

- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Taylor & Francis. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- MDPI. (2025).

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.

- ResearchGate. (2024).

- Organic Chemistry Portal.

- ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- PMC. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.

- Chemical Communications (RSC Publishing). (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- ResearchGate. (2020).

- PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Iodination of Organic Compounds Using the Reagent System I.

- ResearchGate. (2025).

- Chemia. (2022).

- Organic Letters. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines.

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- Zenodo. Donor Properties of Pyridine and Quinoline Carboxylic Acids.

- Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2.

- PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 5. mdpi.com [mdpi.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. One-pot iodination of hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-pot iodination of hydroxypyridines. (2009) | Kevin M. Maloney | 28 Citations [scispace.com]

- 11. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

- 12. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 13. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS 15069-92-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid CAS number and identification

CAS Number: 60728-71-4 Document Type: Technical Whitepaper & Synthetic Guide Version: 2.0 (Scientific Reference)

Executive Summary

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS 60728-71-4), also known as 5-hydroxy-4,6-diiodopicolinic acid, is a highly functionalized pyridine scaffold.[1][2] Characterized by a picolinic acid core with a hydroxyl group at position 5 and iodine atoms at positions 4 and 6, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of radiopharmaceuticals, contrast agents, and metallo-enzyme inhibitors. Its unique substitution pattern allows for orthogonal functionalization via palladium-catalyzed cross-coupling reactions, making it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) exploration.

Chemical Identification & Properties

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Number | 60728-71-4 |

| IUPAC Name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid |

| Synonyms | 5-Hydroxy-4,6-diiodopicolinic acid; 4,6-Diiodo-5-hydroxypyridine-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 390.90 g/mol |

| SMILES | OC(=O)C1=NC(I)=C(O)C(I)=C1 |

Physicochemical Characteristics

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, aqueous alkali; sparingly soluble in water |

| Acidity (pKa) | Contains two acidic protons: Carboxylic acid (~pKa 2-3) and Phenolic -OH (~pKa 8-9) |

| Stability | Light sensitive (due to C-I bonds); Hygroscopic |

Synthetic Methodology

The synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is classically achieved through the electrophilic aromatic substitution of 5-hydroxypicolinic acid. The hydroxyl group at C5 acts as a strong activating group, directing electrophilic iodine to the ortho positions (C4 and C6).

Reaction Mechanism & Logic

The synthesis relies on the activation of the pyridine ring. While pyridine itself is electron-deficient and difficult to iodinate, the introduction of the electron-donating hydroxyl group at C5 significantly increases electron density at C4 and C6, facilitating iodination under mild conditions.

Standard Protocol: Iodination of 5-Hydroxypicolinic Acid[2]

Reagents:

-

Starting Material: 5-Hydroxypyridine-2-carboxylic acid (CAS 15069-92-8)

-

Iodinating Agent: Iodine (

) with Potassium Iodide ( -

Solvent/Base: Aqueous

or

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 mmol of 5-hydroxypicolinic acid in 20 mL of 2M

. The solution should be clear (formation of sodium carboxylate/phenolate). -

Iodination: Prepare a solution of

(22.0 mmol, 2.2 eq) and-

Note: The color will transition from dark brown (iodine) to lighter shades as the iodine is consumed.

-

-

Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor via LC-MS or TLC (mobile phase: MeOH/DCM with trace acetic acid).

-

Work-up: Acidify the reaction mixture carefully with 2M HCl to pH ~2-3.

-

Isolation: The product, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, will precipitate as a solid. Filter the precipitate.

-

Purification: Wash the cake with cold water and a small amount of sodium thiosulfate solution (to remove unreacted iodine). Recrystallize from ethanol/water if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the electrophilic substitution pathway and the electronic activation provided by the hydroxyl group.

Caption: Synthetic pathway transforming 5-hydroxypicolinic acid to the 4,6-diiodo derivative via base-mediated electrophilic aromatic substitution.

Applications in Drug Discovery

Scaffold Diversification

The 4,6-diiodo substitution pattern renders this molecule a "privileged scaffold" for diversity-oriented synthesis. The iodine atoms are excellent leaving groups for Palladium-catalyzed cross-coupling reactions.

-

Site-Selective Coupling: The iodine at C4 is electronically distinct from C6. Careful tuning of catalysts (e.g.,

vs.

Metallo-Enzyme Inhibition

The picolinic acid moiety (pyridine nitrogen + adjacent carboxylic acid) is a classic bidentate ligand for metal ions (e.g.,

-

Mechanism: This motif mimics the transition state of substrates in zinc-dependent metalloproteases or iron-dependent oxygenases (e.g., HIF prolyl hydroxylase).

-

Role of Iodine: The bulky iodine atoms can occupy hydrophobic pockets within the enzyme active site, increasing potency and selectivity compared to the non-iodinated parent.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated pyridine derivatives.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in amber vials (protect from light) at 2-8°C.

-

Disposal: Dispose of as halogenated organic waste.

References

-

ChemicalBook. (2025).[3] 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid Product Entry. Retrieved from

-

GuideChem. (2025). CAS 60728-71-4 Technical Data. Retrieved from

-

PubChem. (2025).[4][5] 5-Hydroxypyridine-2-carboxylic acid (Parent Compound Data). National Library of Medicine. Retrieved from [6]

-

Sigma-Aldrich. (2025). 4,6-dihydroxypyridine-2-carboxylic acid (Structural Analog Reference). Retrieved from

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. CAS号列表_6_第148页_Chemicalbook [chemicalbook.com]

- 3. 4,6-Dihydroxynicotinic acid | 5466-62-6 [chemicalbook.com]

- 4. 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | C6H5NO4 | CID 4419153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydroxyindoline-2-carboxylic acid | C9H9NO4 | CID 5119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Hydroxypicolinic acid [acrospharmatech.com]

An In-depth Technical Guide to the Thermodynamic Properties of Diiodinated Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodinated pyridine carboxylic acids represent a class of chemical intermediates with significant potential in pharmaceutical development. Their utility as synthons for complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their fundamental physicochemical properties. This guide provides a comprehensive overview of the key thermodynamic properties of these compounds, including melting point, solubility, pKa, and thermal stability. It details field-proven experimental protocols for their determination, explains the causality behind methodological choices, and discusses the profound implications of these properties on drug development processes such as formulation, salt selection, and stability assessment. By integrating experimental rigor with practical application, this document serves as an essential resource for scientists working to harness the potential of this unique chemical class.

Introduction: The Strategic Importance of Diiodinated Pyridine Carboxylic Acids in Drug Development

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous blockbuster drugs. The introduction of halogen atoms, particularly iodine, onto this ring system can dramatically alter a molecule's physicochemical and pharmacological properties. Iodine substituents can modulate lipophilicity, introduce sites for further chemical modification (e.g., via cross-coupling reactions), and form potent halogen bonds, which are increasingly recognized as critical interactions in drug-receptor binding.[1][2]

When combined with a carboxylic acid group—a key functional group for tuning solubility and providing a handle for salt formation—the resulting diiodinated pyridine carboxylic acids become highly valuable, albeit challenging, building blocks.[3] Understanding their thermodynamic properties is not an academic exercise; it is a critical prerequisite for efficient process development, rational formulation design, and ensuring the long-term stability and bioavailability of the final drug product.[4][5] Properties such as high melting points, poor aqueous solubility, and altered acidity are common challenges that must be quantitatively understood and managed.

This guide provides the foundational knowledge and experimental frameworks to characterize these molecules effectively, enabling researchers to de-risk their development programs and make data-driven decisions.

Core Thermodynamic Properties: A Quad-Pillar Analysis

The successful transition of a chemical entity from a laboratory curiosity to a viable pharmaceutical product hinges on a precise understanding of its thermodynamic characteristics. For diiodinated pyridine carboxylic acids, four pillars are of paramount importance.

Melting Point (Tₘ) and Polymorphism

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. For diiodinated pyridine carboxylic acids, the presence of two heavy iodine atoms often leads to strong intermolecular interactions, resulting in high melting points.[6]

-

Significance : A high Tₘ can impact manufacturing processes like milling and drying. More critically, it is a key parameter in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and bioavailability, making polymorphic control a regulatory requirement.[7][8] Differential Scanning Calorimetry (DSC) is the principal technique for identifying melting points and detecting polymorphic transitions.[9][10]

Aqueous Solubility

The solubility of an API is a primary determinant of its oral bioavailability. Halogenation, particularly with iodine, typically increases lipophilicity, leading to a decrease in aqueous solubility. This is a significant challenge for diiodinated pyridine carboxylic acids.

-

Significance : Poor solubility can lead to low and variable drug absorption, hindering therapeutic efficacy.[4] Accurate solubility data is essential for developing enabling formulations, such as amorphous solid dispersions or lipid-based systems, and for selecting appropriate salt forms to enhance dissolution. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[11][12][13]

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For a carboxylic acid, it describes the equilibrium between the neutral (R-COOH) and ionized (R-COO⁻) forms. The pyridine nitrogen also has a basic pKa. The presence of two strongly electron-withdrawing iodine atoms is expected to lower the pKa of the carboxylic acid (making it a stronger acid) compared to its non-iodinated parent.[14][15]

-

Significance : The pKa governs a molecule's solubility-pH profile, its absorption across biological membranes (which favors the neutral form), and its suitability for salt formation.[16] For compounds with poor aqueous solubility, determining the pKa can be challenging, often requiring specialized techniques like potentiometric titration in co-solvent mixtures.[17][18][19]

Thermal Stability

Thermal stability refers to the temperature at which a compound begins to chemically decompose. This is distinct from the melting point. For diiodinated pyridine carboxylic acids, the potential for decarboxylation or other degradation pathways at elevated temperatures must be assessed.

-

Significance : Knowledge of thermal stability is crucial for defining safe handling, storage, and drying conditions.[20][21] It informs the selection of manufacturing processes to prevent the formation of degradation products, which could be toxic or compromise the quality of the API.[22] Thermogravimetric Analysis (TGA) is the standard method for determining decomposition temperatures.[23][24]

Experimental Workflows: Protocols for Accurate Characterization

Adherence to robust, validated protocols is essential for generating reliable thermodynamic data. The following sections provide step-by-step methodologies for the four core properties.

Workflow for Thermodynamic Property Characterization

The logical flow of experiments ensures that data is gathered efficiently and informs subsequent steps, such as formulation or salt screening.

Caption: Workflow for Thermodynamic Characterization.

Protocol: Melting Point and Polymorphism by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting endotherms.[25]

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation : Accurately weigh 2-5 mg of the diiodinated pyridine carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program :

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 350 °C).[26]

-

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis : The peak of the endotherm corresponds to the melting point (Tₘ). The integrated area of the peak provides the enthalpy of fusion (ΔHfus). Multiple melting peaks or exothermic events before melting may indicate polymorphism or degradation.[7]

Protocol: Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[20][22]

-

Instrument Calibration : Verify the balance and temperature accuracy of the TGA instrument.

-

Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Setup : Place the sample pan onto the TGA balance.

-

Thermal Program :

-

Equilibrate at 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[27]

-

-

Data Analysis : Analyze the resulting mass vs. temperature curve. The onset temperature of the major mass loss event is taken as the decomposition temperature (Td).

Protocol: pKa Determination by Potentiometric Titration

Due to the expected low aqueous solubility, a co-solvent method is often necessary.[17][19] This protocol determines the apparent pKa (psKa) in a mixed solvent system, which can then be extrapolated to aqueous conditions.

-

System Preparation : Calibrate a pH electrode using standard aqueous buffers (pH 4, 7, 10).[28]

-

Sample Preparation : Prepare a ~1 mM solution of the diiodinated pyridine carboxylic acid in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water).[18][19] Maintain a constant ionic strength using 0.15 M KCl.[28]

-

Titration :

-

Purge the solution with nitrogen to remove dissolved CO2.[28]

-

Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, identified as the midpoint of the buffer region on the titration curve.[16][28] The Yasuda-Shedlovsky extrapolation can be used to estimate the aqueous pKa from data obtained in several co-solvent ratios.[18][19]

Protocol: Equilibrium Solubility by Shake-Flask Method

This method is considered the definitive way to measure thermodynamic solubility.[12][29]

-

Medium Preparation : Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.

-

Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.[12]

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4][29]

-

Sample Analysis :

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Reporting : The determined concentration is the equilibrium solubility at that specific pH and temperature.

Data Summary and Structural Influence

While a comprehensive database for all possible diiodinated pyridine carboxylic acids is not publicly available, we can compile representative data and analyze structural trends.

Table 1: Representative Thermodynamic Data of Pyridine Carboxylic Acids

| Compound | Structure | Melting Point (°C) | pKa (Carboxylic Acid) | Solubility |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | C₆H₅NO₂ | 236-239 | 4.86[30] | Soluble in water |

| Dinicotinic Acid (Pyridine-3,5-dicarboxylic acid) | C₇H₅NO₄ | 320-325[31] | 2.68[31] | Very soluble in water[31] |

| 4-Iodopyridine-2-carboxylic acid | C₆H₄INO₂ | ~175 (Decomp.) | Data not available | Data not available |

| 2,5-Diiodonicotinic acid | C₆H₃I₂NO₂ | Data not available | Data not available | Data not available |

Note: Data for diiodinated species is scarce in public literature, highlighting the need for experimental determination as outlined in this guide.

Structural Influences:

-

Position of Iodine: The position of the iodine atoms significantly impacts the molecule's dipole moment and crystal packing, which in turn affects melting point and solubility.

-

Electron-Withdrawing Effect: Iodine atoms are electron-withdrawing. Their presence on the pyridine ring increases the acidity of the carboxylic acid group (lowers the pKa) compared to the non-halogenated parent compound. This effect is additive. For example, the pKa of dinicotinic acid (two carboxylic acid groups) is significantly lower than that of nicotinic acid.[30][31] A similar, pronounced acid-strengthening effect is expected for diiodinated derivatives.

pKa, pH, and Ionization State

The relationship between the environmental pH and the molecule's ionization state is critical for predicting its behavior. This is governed by the Henderson-Hasselbalch equation.

Caption: Relationship between pH, pKa, and Ionization State.

Implications for Drug Development

The thermodynamic data generated through these protocols directly informs critical decisions in the pharmaceutical development pipeline.

-

Formulation Strategy : For a poorly soluble, high-melting-point compound, formulators might immediately prioritize enabling technologies. The measured solubility and pKa will guide the choice between amorphous solid dispersions, lipid-based formulations, or particle size reduction techniques.

-

Salt Selection : The pKa value is the most critical parameter for salt selection. A common rule of thumb is that the pKa of the acid should be at least 2-3 pH units lower than the pKa of the basic counter-ion to form a stable salt. The measured pKa allows for a rational selection of counter-ions from a standard library, maximizing the chances of finding a salt form with improved solubility and stability.

-

Process Chemistry and Stability : The TGA data directly sets the upper-temperature limit for drying, milling, and storage. The DSC data can reveal the potential for polymorphic transformations under thermal stress, guiding process chemists to develop crystallization processes that consistently produce the most stable and desired solid form.

Conclusion

Diiodinated pyridine carboxylic acids are a promising but challenging class of molecules for drug development. Their thermodynamic properties—particularly their high melting points, low solubility, and altered acidity—present significant hurdles that must be overcome with rigorous scientific investigation. By employing the systematic characterization workflows and robust experimental protocols detailed in this guide, researchers can generate the critical data needed to understand and mitigate these challenges. This foundational knowledge enables rational formulation design, informed salt selection, and the development of stable, safe, and effective pharmaceutical products.

References

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Pion Inc. Potentiometric pKa determination of water-insoluble compound. Available from: [Link]

-

ResearchGate. Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]

-

PMC (PubMed Central). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available from: [Link]

-

PMC (PubMed Central). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]

-

News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. Available from: [Link]

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

ResearchGate. Thermogravimetric and differential thermogravimetric analysis of stearic acid. Available from: [Link]

-

Celignis. Thermogravimetric Analysis (TGA) - of Biomass and Materials. Available from: [Link]

-

MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

-

PMC (PubMed Central). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available from: [Link]

-

TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA). Available from: [Link]

-

Dornshuld. Standard Thermodynamic Properties of Chemical Substances. Available from: [Link]

-

Purdue Engineering. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Available from: [Link]

-

Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. Available from: [Link]

-

MDPI. A Thermogravimetric Analysis of Biomass Conversion to Biochar: Experimental and Kinetic Modeling. Available from: [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

-

PMC (PubMed Central). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

-

ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26[32] (25 °C). Available from: [Link]

-

Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

-

Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available from: [Link]

-

PubMed. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Available from: [Link]

-

Semantic Scholar. Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities. Available from: [Link]

-

Scribd. pKa Values of Common Compounds. Available from: [Link]

-

ChemRxiv. Using Atomic Charges to Describe the pKa of Carboxylic Acids. Available from: [Link]

-

ResearchGate. Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). Available from: [Link]

-

Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Available from: [Link]

-

ResearchGate. Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. Available from: [Link]

-

CALCULLA. Table of melting points of substances. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX. Available from: [Link]

Sources

- 1. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. tainstruments.com [tainstruments.com]

- 8. news-medical.net [news-medical.net]

- 9. veeprho.com [veeprho.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. scribd.com [scribd.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 19. researchgate.net [researchgate.net]

- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 21. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 23. researchgate.net [researchgate.net]

- 24. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. engineering.purdue.edu [engineering.purdue.edu]

- 27. mdpi.com [mdpi.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. who.int [who.int]

- 30. researchgate.net [researchgate.net]

- 31. Dinicotinic acid(499-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 32. researchgate.net [researchgate.net]

A Risk-Based Safety and Toxicity Assessment Framework for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive public toxicity profile for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS Number: 139130-73-3) has been identified. This guide provides a framework for risk assessment and safe handling based on data from structurally similar compounds and established toxicological principles. All recommendations are precautionary and should be supplemented with in-house experimental data as it becomes available. Treat this compound as potentially hazardous until proven otherwise.

Executive Summary

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a novel halogenated pyridine derivative for which empirical safety and toxicity data are not publicly available. This absence of information necessitates a proactive and rigorous risk-based approach to its handling and use in a research and development setting. This technical guide synthesizes information from structurally related chemical classes—including iodinated aromatic compounds, pyridine carboxylic acids, and di-iodopyridyls—to construct a provisional hazard assessment. We outline a tiered experimental strategy for generating essential toxicity data and provide detailed protocols for risk mitigation. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential for significant toxicity until empirical data can refine this assessment.

Compound Identification and Structural Analog Analysis

To build a predictive safety profile, we must analyze the hazards associated with its core structural motifs.

Table 1: Compound Identification and Structural Features

| Property | Value |

| IUPAC Name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid |

| Molecular Formula | C₆H₃I₂NO₃ |

| CAS Number | 139130-73-3 |

| Structural Motifs | 1. Pyridine Carboxylic Acid Core |

| 2. Di-iodo Aromatic System | |

| 3. Hydroxyl Group |

Analysis of Structural Analogs

-

Pyridine Carboxylic Acids: Compounds like 2,3-pyridinedicarboxylic acid and 4-pyridinecarboxylic acid are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] 2,6-Pyridinedicarboxylic acid is classified as a corrosive substance.[3] Another analog, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is listed as harmful if swallowed and causes skin, eye, and respiratory irritation.[4]

-

Iodinated Aromatic Compounds: These compounds present a distinct set of concerns. Organoiodides can be persistent and bioaccumulative.[5] Recent studies highlight that aromatic iodinated disinfection byproducts (I-DBPs) can exhibit significantly higher developmental toxicity and growth inhibition than their aliphatic counterparts.[6] The formation of these byproducts during certain water treatment processes underscores the potential environmental hazards.[7] Furthermore, chronic absorption of iodine can lead to systemic effects, including insomnia, bronchitis, tremor, and weight loss.[8]

-

Dipyridyl Compounds: While not a perfect match, the toxicity of dipyridyl isomers offers insights into the potential neurological and cellular effects of pyridine-based structures. Some dipyridyl isomers are neurotoxic at high doses and have demonstrated cytotoxic effects on various cell lines.[9]

Provisional Hazard Assessment (GHS Framework)

Based on the analog data, a provisional GHS classification for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is proposed. This is a precautionary assessment intended to guide initial handling procedures.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Predicted Classification & Signal Word | Rationale Based on Analog Data |

| Acute Toxicity (Oral) | Category 4 - Warning | Pyridine carboxylic acid analogs are often harmful if swallowed.[4][10] |

| Skin Corrosion/Irritation | Category 1B / Category 2 - Danger or Warning | Pyridine dicarboxylic acids are known skin irritants or corrosives.[1][3] Concentrated iodine is a severe skin irritant.[8] |

| Serious Eye Damage/Irritation | Category 1 - Danger | Pyridine carboxylic acids cause serious eye irritation.[1][2] Corrosive potential from the acidic group is high. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 - Warning | May cause respiratory irritation, a common feature of pyridine carboxylic acids.[1][4] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 - Warning | Iodinated organic compounds can be persistent, and aromatic I-DBPs are highly toxic to aquatic life.[5][6] |

Inferred Toxicological Profile

Predicted ADME Properties

-

Absorption: Likely to be absorbed via oral and inhalation routes. Dermal absorption potential is unknown but should be assumed possible.

-

Distribution: The presence of iodine atoms may increase lipophilicity, potentially leading to distribution into fatty tissues and a risk of bioaccumulation.

-

Metabolism: Metabolism may involve deiodination, which could release iodide and potentially interfere with thyroid function. The pyridine ring may undergo oxidation or conjugation.

-

Excretion: Likely excreted via renal pathways after metabolism.

Potential Mechanisms of Toxicity

-

Local Irritation/Corrosion: The carboxylic acid moiety is the primary driver for skin, eye, and respiratory tract irritation.

-

Systemic Toxicity: Potential for thyroid disruption due to the release of iodide. Neurotoxicity, as observed with some pyridine derivatives, cannot be ruled out.[9]

-

Cytotoxicity: The combined effects of the pyridine ring and heavy iodine atoms may confer cytotoxic properties, a known characteristic of some pyridine derivatives and iodinated compounds.[9][11]

A Tiered Strategy for De Novo Toxicity Assessment

For any novel compound entering a development pipeline, a structured, tiered approach to toxicity testing is essential to balance resource allocation with safety assurance. This process moves from computational and simple cell-based assays to more complex systems as needed.[12][13]

Tier 1: In Silico and In Vitro Screening

The initial phase focuses on rapid, cost-effective methods that do not use live animals to identify potential hazards early.[14][15]

-

In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints based on chemical structure.

-

Cytotoxicity Assays: These are crucial for determining the compound's effect on cell health.[14] Standard assays include MTT or MTS to measure metabolic activity and LDH release to quantify cell membrane damage. These should be performed on relevant human cell lines.

-

Genotoxicity Testing: The bacterial reverse mutation assay (Ames test) is a standard screen for mutagenic potential, a key indicator for carcinogenicity.[14]

Tier 2: Preliminary In Vivo Studies

If Tier 1 results suggest significant biological activity or if higher exposure is anticipated, limited and ethically-minded animal studies may be warranted.

-

Acute Oral Toxicity (OECD 423/425): The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) can be used to determine the acute oral toxicity and obtain an LD50 estimate while minimizing animal use.[16][17] These guidelines provide a framework for classifying the substance according to GHS criteria.[16]

-

Acute Dermal Toxicity (OECD 402): If significant dermal contact is expected, this test assesses hazards from skin exposure.[18]

Caption: Tiered toxicity testing workflow for novel compounds.

Safe Handling and Risk Mitigation Protocol

All handling of this substance must be governed by robust Standard Operating Procedures (SOPs) designed for high-risk investigational agents.[19]

Engineering Controls & PPE

-

Primary Containment: All weighing and solution preparation must occur within a certified chemical fume hood or a powder containment hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately upon contamination.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: A buttoned lab coat and, if handling larger quantities, a chemically resistant apron should be worn.

-

Storage and Waste Disposal

-

Storage: Store in a well-ventilated, locked cabinet, segregated from incompatible materials like strong oxidizing agents, acids, and bases.[20] Maintain a clear inventory and drug accountability records.[20]

-

Waste Disposal: Due to the potential for ecotoxicity from the iodinated structure, all waste must be collected in clearly labeled, sealed containers.[5] Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discharge to drains.

Spill and Exposure Procedures

-

Spill (Solid): Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material, then carefully scoop it into a sealed hazardous waste container.

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

-

Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Conclusion

The absence of specific safety data for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid mandates a conservative and systematic approach to its management. By leveraging data from structural analogs, we have constructed a provisional safety profile that predicts potential for skin and eye irritation/corrosion, acute oral toxicity, and environmental hazards. Researchers and drug development professionals must adhere to stringent safe handling protocols and consider implementing the tiered toxicity testing strategy outlined herein. This proactive framework ensures a culture of safety while enabling the responsible investigation of this novel chemical entity.

References

-

In vitro toxicology - Wikipedia. (URL: [Link])

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

-

In Vitro Toxicity Testing - Porsolt. (URL: [Link])

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). (URL: [Link])

-

OECD Guidelines for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (URL: [Link])

-

Acute Toxicity by OECD Guidelines | PPTX. (URL: [Link])

-

In vitro testing of drug toxicity | PPTX. (URL: [Link])

-

Is In Vitro Toxicology Testing the Future of Safer Drug Development? - MarketsandMarkets. (URL: [Link])

-

OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. (URL: [Link])

-

In vitro Toxicity Testing in the Twenty-First Century - PMC. (URL: [Link])

-

Role of SOPs in Managing Investigational Agents in Clinical Trials - McCreadie Group. (URL: [Link])

-

Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. (URL: [Link])

-

Investigational New Drugs and Biologics | Human Research Protection Program (HRPP). (URL: [Link])

-

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | C6H5NO4 - PubChem. (URL: [Link])

-

2,5-pyridinedicarboxylic acid|100-26-5|MSDS - DC Chemicals. (URL: [Link])

-

SDS US - POLYPLEX 294. (URL: [Link])

-

Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Human Research Protection Program Good Clinical Practice Investigational Drug/Device Accountability, Storage, Dispensing and Return. (URL: [Link])

-

LCSS: IODINE - PubChem. (URL: [Link])

-

Study Product Guidelines and Accountability. (URL: [Link])

-

Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. (URL: [Link])

-

4-Pyridinecarboxylic acid Safety Data Sheet - PENTA. (URL: [Link])

-

Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes. (URL: [Link])

-

SAFETY DATA SHEET - Chem-Lab. (URL: [Link])

-

Safe handling of bulk drug substances - Single Use Support. (URL: [Link])

-

2,6-Pyridinedicarboxylic acid Safety Data Sheet - Bio-Rad. (URL: [Link])

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (URL: [Link])

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - ResearchGate. (URL: [Link])

-

Toxicity of dipyridyl compounds and related compounds - PubMed. (URL: [Link])

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | C6H5NO4 | CID 4419153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iodination - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LCSS: IODINE [web.stanford.edu]

- 9. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,5-pyridinedicarboxylic acid|100-26-5|MSDS [dcchemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 13. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]

- 14. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 15. In vitro testing of drug toxicity | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. mccreadiegroup.com [mccreadiegroup.com]

- 20. mhir.org [mhir.org]

A Technical Guide to the Potential Pharmaceutical Applications of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The unique structural features of this scaffold, namely the pyridine core, the presence of two iodine atoms, a hydroxyl group, and a carboxylic acid moiety, suggest a diverse range of possible biological activities. This guide provides a comprehensive overview of the potential pharmaceutical applications of these derivatives, drawing on structure-activity relationships of analogous compounds. We will delve into potential applications in oncology, infectious diseases, and metabolic disorders, with a focus on their plausible mechanisms of action. Furthermore, this document outlines detailed experimental protocols for the synthesis, characterization, and biological evaluation of these promising compounds, aiming to provide a foundational resource for researchers in the field.

Introduction: The Rationale for a Niche Scaffold

The pyridine ring is a ubiquitous feature in a vast number of approved pharmaceutical agents, highlighting its importance as a privileged scaffold in medicinal chemistry.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a versatile component for designing molecules that can effectively interact with biological targets.[1] The pyridine carboxylic acid isomers, in particular, have given rise to a plethora of drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4]

The subject of this guide, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, introduces additional layers of chemical functionality that could lead to novel pharmacological profiles. The presence of iodine is of particular interest. Iodinated compounds are known to play crucial roles in medicine, from their use as contrast agents to their application in treating thyroid disorders.[5][6] The hydroxyl and carboxylic acid groups provide additional points for interaction with biological targets and can be readily modified to produce a library of derivatives with fine-tuned properties.

Given the limited direct research on this specific scaffold, this guide will extrapolate potential applications based on the known activities of structurally related compounds. This approach allows for the formulation of scientifically sound hypotheses that can guide future research and development efforts.

Synthesis and Chemical Properties

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic workflow for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.

The carboxylic acid and hydroxyl moieties can then be used as handles for further derivatization, such as esterification, amidation, or etherification, to generate a library of compounds for biological screening.

Potential Pharmaceutical Applications and Mechanisms of Action

Anticancer Agents

The pyridine scaffold is a common feature in many anticancer drugs.[1][2] Pyridine-2-carboxylic acid derivatives, in particular, have been investigated as anticancer agents.[7] The presence of iodine in the structure of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivatives could enhance their anticancer potential through several mechanisms.

Potential Mechanism of Action: Kinase Inhibition

Many successful anticancer drugs are kinase inhibitors. The pyridine ring can mimic the adenine region of ATP and bind to the ATP-binding pocket of kinases. The substituents on the pyridine ring can then be tailored to achieve selectivity for a particular kinase. It is plausible that derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid could act as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.[1]

Caption: Proposed mechanism of kinase inhibition by a 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivative.

Antimicrobial Agents

Pyridine derivatives have a long history of use as antimicrobial agents.[2][8] The incorporation of iodine into the structure could enhance this activity, as iodine itself has well-known antiseptic properties.[9]

Potential Mechanism of Action: Enzyme Inhibition in Pathogens

Derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid could inhibit essential enzymes in bacteria or fungi, leading to cell death. For example, they could target enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways that are unique to the pathogen. The di-iodo substitution pattern could play a crucial role in the binding affinity and selectivity of these compounds for their microbial targets.

Modulators of Thyroid Hormone Signaling

Given the presence of iodine, a key component of thyroid hormones, these compounds could potentially interact with the thyroid hormone signaling pathway. While not intended to act as thyroid hormone mimics, they could modulate the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases, or interact with thyroid hormone receptors.

Potential Mechanism of Action: Deiodinase Inhibition

Deiodinases are enzymes that regulate the activation and inactivation of thyroid hormones by removing iodine atoms. Inhibition of these enzymes can have profound effects on metabolism. The di-iodo-hydroxypyridine structure could potentially fit into the active site of a deiodinase and act as a competitive inhibitor. This could have therapeutic applications in conditions where modulation of thyroid hormone levels is desired.

Experimental Protocols

General Synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives (Esterification Example)

This protocol describes a general method for the esterification of the parent acid.

Materials:

-

5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid

-

Alcohol (e.g., ethanol, methanol)

-

Sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1 equivalent) in the desired alcohol (as solvent), add a catalytic amount of sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the kinase inhibitory activity of the synthesized derivatives.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR2)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compounds

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the inhibitor compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Data Presentation

The results of the biological assays should be presented in a clear and concise manner. For kinase inhibition assays, a table summarizing the IC50 values of the tested compounds is recommended.

Table 1: Kinase Inhibitory Activity of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives

| Compound ID | R Group (Ester) | IC50 (nM) vs. EGFR | IC50 (nM) vs. VEGFR2 |

| Parent Acid | -H | >10,000 | >10,000 |

| Derivative 1 | -CH3 | 520 | 890 |

| Derivative 2 | -CH2CH3 | 450 | 760 |

| Derivative 3 | -CH(CH3)2 | 890 | 1250 |

| Staurosporine | (Control) | 5 | 10 |

Future Directions and Challenges

The exploration of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivatives is still in its infancy. Future research should focus on:

-

Expanding the chemical library: Synthesizing a wider range of derivatives to establish clear structure-activity relationships.

-

Broad biological screening: Testing the compounds against a diverse panel of biological targets to identify novel activities.

-

In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

-

Optimizing pharmacokinetic properties: Modifying the structure to improve drug-like properties such as solubility, stability, and bioavailability.

A key challenge will be to ensure the selectivity of these compounds for their intended targets to minimize off-target effects and potential toxicity.

Conclusion

The 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyridine core with iodine and other functional groups offers the potential for diverse biological activities. This guide provides a foundational framework for researchers to begin exploring the exciting pharmaceutical potential of this underexplored class of compounds.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12).

- Pyridine-2-carboxylic acid methyl ester - Chem-Impex.

- Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. (2021, July 23).

- Pyridine carboxylic acid derivatives in drug development pipeline.

- The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxid

- Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology - YouTube. (2019, May 23).

- Meeting Pharma Demands with Precision Iodine Deriv

- Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects - YouTube. (2024, May 10).

- What is Iodine mechanism of action? - Consensus.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).

- Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC - NIH. (2021, December 14).

- (PDF)

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.

- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - SID.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meeting Pharma Demands with Precision Iodine Derivatives | PPTX [slideshare.net]

- 7. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka | Patsnap [eureka.patsnap.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated 5-Hydroxypicolinic Acid Derivatives: A Comprehensive Technical Guide to Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The 5-Hydroxypicolinic Acid Scaffold: A Primer